N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Historical Context and Development of 1,2,3-Thiadiazole Research
The 1,2,3-thiadiazole ring system, first synthesized in the late 19th century, emerged as a critical heterocycle due to its unique electronic and steric properties. Early work by Hurd and Mori in 1956 established the foundational Hurd–Mori synthesis, which involves cyclizing hydrazones with thionyl chloride to form 1,2,3-thiadiazoles. This method enabled scalable production of derivatives like 1,2,3-thiadiazole-4-carboxylic acid, which became a precursor for pharmaceuticals such as cephazolin and acetazolamide.
The aromaticity of the 1,2,3-thiadiazole ring, conferred by sulfur’s lone pairs and conjugated double bonds, grants stability and reactivity ideal for drug design. Its electron-deficient nature facilitates participation in cycloaddition reactions and coordination with biological targets. Over time, researchers exploited these traits to develop agrochemicals, antibiotics, and enzyme inhibitors. For instance, 3,4-dichloro-1,2,5-thiadiazole, derived from cyanogen, became a key intermediate in synthesizing bioactive molecules.
Recent advancements, such as the use of 1,2,3-thiadiazole as a directing group in C–H functionalization (e.g., amidation and alkynylation), highlight its evolving role in synthetic organic chemistry. These innovations underscore the scaffold’s versatility and enduring relevance.
Significance of Furan-Thiadiazole Hybrid Structures in Medicinal Chemistry
Furan-thiadiazole hybrids combine the metabolic stability of furans with the electronic diversity of thiadiazoles, creating compounds with enhanced pharmacokinetic and pharmacodynamic profiles. Furan rings, characterized by oxygen’s electron-rich nature, contribute to hydrogen bonding and π-π stacking interactions, critical for target engagement.
Studies on 2,5-disubstituted furan derivatives bearing 1,3,4-thiadiazole moieties demonstrated potent inhibition of α-glucosidase (IC~50~ = 0.186 μM) and Escherichia coli β-glucuronidase (IC~50~ = 0.082 μM), validating the therapeutic potential of such hybrids. Similarly, 5-phenyl-2-furan-containing 1,3,4-thiadiazoles exhibited broad-spectrum fungicidal activity, further emphasizing the synergy between these rings.
In N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, the furan-3-ylmethyl group likely enhances solubility and modulates steric interactions, while the thiadiazole core provides a rigid framework for target binding. This combination is theorized to improve bioavailability and selectivity in enzyme inhibition or receptor modulation.
Structural Significance of N-Substituted Thiadiazole Carboxamides
The carboxamide group in N-substituted thiadiazoles serves as a hydrogen-bond donor/acceptor, enabling interactions with enzymatic active sites or protein residues. In the title compound, the N-(2-methoxyethyl) and N-(furan-3-ylmethyl) substituents introduce steric bulk and flexibility, which can fine-tune binding affinity and metabolic stability.
Comparative studies of carboxamide derivatives reveal that N-alkylation often enhances membrane permeability compared to free amides. For example, 1,2,3-thiadiazole-5-carboxamides modified with alkynyl groups showed improved efficacy in C–H functionalization reactions due to increased electron-withdrawing effects. The propyl group at the 4-position of the thiadiazole ring in the title compound may further optimize lipophilicity, aligning with Lipinski’s rule parameters for drug-likeness.
Table 1: Key Structural Features and Hypothesized Roles in the Title Compound
| Feature | Role |
|---|---|
| 1,2,3-Thiadiazole core | Aromatic stabilization, electronic diversity |
| Furan-3-ylmethyl group | Solubility enhancement, π-π interactions |
| N-(2-methoxyethyl) | Flexibility, hydrogen-bond acceptor |
| 4-Propyl substituent | Lipophilicity optimization |
Research Importance and Contemporary Scientific Interest
The title compound epitomizes three active areas of modern research:
- Hybrid Heterocycle Design : Merging furan and thiadiazole motifs addresses challenges in multitarget drug discovery, particularly for metabolic disorders and infectious diseases.
- C–H Functionalization : The 1,2,3-thiadiazole ring’s role as a directing group enables site-selective modifications, streamlining the synthesis of complex molecules.
- Carboxamide Engineering : N-Substituted carboxamides are pivotal in developing kinase inhibitors and GPCR modulators, with applications in oncology and neurology.
Recent work by Jia et al. (2024) demonstrated that 1,2,3-thiadiazole derivatives can undergo post-functionalization to yield thioamides, furans, and alkynyl sulfides, expanding their utility in late-stage diversification. Such flexibility is critical for structure-activity relationship (SAR) studies aimed at optimizing the title compound’s bioactivity.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-3-4-12-13(21-16-15-12)14(18)17(6-8-19-2)9-11-5-7-20-10-11/h5,7,10H,3-4,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENGKLDEGDLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N(CCOC)CC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides or hydrazine derivatives with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.
Introduction of the Furan-3-ylmethyl Group: The furan-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using furan-3-ylmethyl halides or tosylates.
Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be attached via alkylation reactions using 2-methoxyethyl halides or sulfonates.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides) with amines or ammonia.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Thiadiazole Ring Reactivity
The 1,2,3-thiadiazole ring exhibits distinct reactivity due to sulfur’s electron-withdrawing effects and nitrogen lone pairs.
Oxidation Reactions
Ring-Opening Reactions
1,2,3-Thiadiazoles may undergo thermolytic or photolytic ring-opening to form transient thioketenes, which can dimerize or react with nucleophiles .
| Conditions | Product |
|---|---|
| Heat (Δ) | Thioketene intermediate + N₂ elimination |
| UV light | Similar cleavage, potential cycloadducts |
Carboxamide Group Reactivity
The 5-carboxamide group is susceptible to hydrolysis and nucleophilic substitution.
Hydrolysis
| Conditions | Product | Mechanism |
|---|---|---|
| HCl (concentrated, reflux) | 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid | Acid-catalyzed hydrolysis |
| NaOH (aqueous, heat) | Carboxylate salt | Base-mediated hydrolysis |
Nucleophilic Substitution
Activation with thionyl chloride (SOCl₂) converts the carboxamide to an acid chloride, enabling reactions with amines or alcohols .
| Reagent | Product |
|---|---|
| R-NH₂ | New amide derivatives |
| R-OH | Ester derivatives |
Furan-3-ylmethyl Group
The furan ring is prone to electrophilic substitution and oxidation:
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-furan derivatives at C2 or C5 positions |
| Oxidation | Ozone (O₃) | Cleavage to diketone or maleic anhydride |
2-Methoxyethyl Group
The ether linkage may undergo cleavage or oxidation:
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Demethylation | HI (hydroiodic acid) | Ethanol derivative + methyl iodide |
| Oxidation | KMnO₄ (acidic) | Ketone formation |
Electrophilic Substitution at Thiadiazole
The 4-propyl group may direct electrophiles to C4 or C5 positions.
| Reagent | Product |
|---|---|
| Br₂ (FeBr₃ catalyst) | Bromination at C5 (para to carboxamide) |
| HNO₃ | Nitro-thiadiazole derivatives |
Cross-Coupling Reactions
Functionalization via Suzuki or Ullmann couplings is feasible if halogens are introduced .
Scientific Research Applications
Antibacterial Properties
Compounds containing thiadiazole and furan moieties have shown significant antibacterial activity against various pathogens. Research indicates that derivatives of thiadiazole can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial efficacy of several thiadiazole derivatives, including N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. The minimum inhibitory concentrations (MICs) were determined, revealing that this compound exhibited notable activity with MIC values ranging from 32 µg/mL to 64 µg/mL against various strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro experiments have shown that this compound can induce cytotoxic effects on various cancer cell lines.
Mechanism of Action
The proposed mechanism of action involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS). This compound has been tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Cytotoxicity Studies
In a recent study, the IC50 values for this compound were determined as follows:
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 0.15 ± 0.05 |
| MCF-7 | 0.20 ± 0.03 |
| A549 | 0.25 ± 0.02 |
Summary of Applications
The applications of this compound can be summarized as follows:
-
Antibacterial Agent :
- Effective against a range of bacterial strains.
- Potential for development into therapeutic agents for bacterial infections.
-
Anticancer Therapeutic :
- Exhibits significant cytotoxicity against various cancer cell lines.
- Mechanisms involve apoptosis and ROS generation.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Structural and Functional Comparison Tables
Table 1: Structural Comparison of Thiadiazole Derivatives
Table 2: Substituent Impact on Properties
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial and antitubercular activities. This article reviews the current understanding of its biological activity based on diverse research findings.
The compound's chemical structure contributes significantly to its biological activity. The molecular formula is with a molecular weight of 309.39 g/mol. Its structure includes a thiadiazole ring, which is known for conferring various pharmacological effects.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1421496-76-5 |
| Molecular Formula | C₁₄H₁₉N₃O₃S |
| Molecular Weight | 309.39 g/mol |
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Escherichia coli (G-) | 15 |
| Staphylococcus aureus (G+) | 10 | |
| Klebsiella pneumoniae (G-) | 20 |
Antitubercular Activity
The antitubercular properties of thiadiazole derivatives have been a focus of recent studies. A specific derivative showed effective inhibition against Mycobacterium tuberculosis with an MIC value indicating strong potential for therapeutic applications. The compound's metabolic stability and bioavailability were also noted as significant factors contributing to its efficacy.
Case Study: Antitubercular Activity
In a study assessing various thiadiazole derivatives against M. tuberculosis, the compound exhibited an MIC of , demonstrating its potential as an antitubercular agent. The pharmacokinetic profile indicated a half-life (T1/2) of approximately 1.63 hours with favorable distribution characteristics in biological fluids .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiadiazole moiety interacts with specific bacterial enzymes or pathways essential for microbial survival and proliferation.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : 1H and 13C NMR identify substituents (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, furan protons at δ 6.3–7.4 ppm) and confirm carboxamide bond formation .
- HPLC-MS : Monitor purity (>95%) via reverse-phase C18 columns (acetonitrile/water gradient) and confirm molecular weight with ESI-MS (expected [M+H]+ ~380–400 g/mol) .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
How can computational methods predict the binding affinity of this compound to cancer-related targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or tubulin. Prioritize targets based on structural analogs (e.g., thiadiazoles inhibiting tubulin polymerization ).
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity data from similar compounds to design derivatives with improved activity .
- ADMET prediction : SwissADME or pkCSM tools assess bioavailability, BBB permeability, and CYP450 interactions to prioritize candidates for in vivo testing .
What strategies mitigate low yields in multi-step syntheses of thiadiazole-carboxamides?
Q. Advanced Research Focus
- Intermediate purification : Flash chromatography (ethyl acetate/hexane) after each step removes byproducts (e.g., unreacted amines or cyclization debris) .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 10 minutes vs. 3 hours) for cyclization steps, improving yields by 15–20% .
- Catalyst optimization : Replace iodine with greener catalysts (e.g., FeCl3) to enhance regioselectivity and reduce waste .
How do substituents on the thiadiazole ring influence metabolic stability?
Q. Advanced Research Focus
- Propyl chain : Hydrophobic groups like 4-propyl enhance membrane permeability but may increase CYP450-mediated oxidation. Test stability in liver microsomes (e.g., human S9 fraction) with NADPH cofactors .
- Methoxyethyl group : Ether linkages resist esterase hydrolysis compared to ester-containing analogs, improving plasma half-life .
- Furan moiety : Monitor for furan ring oxidation via LC-MS; introduce electron-withdrawing groups (e.g., chloro) to reduce metabolic liability .
What in vitro models are suitable for preliminary toxicity profiling?
Q. Basic Research Focus
- Hepatotoxicity : Use HepG2 cells incubated with 1–100 µM compound for 24–48 hours, measuring ALT/AST release .
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp assays (IC50 >10 µM desirable) .
- Genotoxicity : Ames test (TA98 strain) with and without metabolic activation to detect mutagenic potential .
How can researchers address solubility challenges in biological assays?
Q. Methodological Guidance
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or Cremophor EL to solubilize hydrophobic thiadiazoles without cytotoxicity .
- Prodrug design : Introduce phosphate or glycoside groups to enhance aqueous solubility, which are cleaved in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in tumor xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
